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Compound of Interest

Compound Name: AV-153

Cat. No.: B1667685

AV-153: A Comprehensive Technical Overview for
Researchers and Drug Development Professionals

AV-153 is a derivative of 1,4-dihydropyridine (1,4-DHP) that has demonstrated significant
antimutagenic properties. Its mechanism of action is centered on the modulation of DNA repair
processes, making it a compound of interest for further investigation in oncology and genetic
damage-related research. This guide provides a detailed overview of the chemical structure,
synthesis, biological activity, and experimental protocols related to AV-153.

Chemical Structure and Properties

AV-153 is chemically known as 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-
carboxylic acid. It is often used in its sodium salt form, sodium 3,5-bis-ethoxycarbonyl-2,6-
dimethyl-1,4-dihydropyridine-4-carboxylate, to improve solubility.
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Property Value

Chemical Formula C14H19NOG6 (Free Acid)
Molecular Weight 297.31 g/mol (Free Acid)
CAS Number 19350-66-4 (Free Acid)
CAS Number 27296-05-5 (Sodium Salt)

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-

IUPAC Name . - . .
dihydropyridine-4-carboxylic acid
Synonyms AV-153
Synthesis

The synthesis of AV-153 can be achieved through a Hantzsch-type condensation reaction.
While a specific detailed protocol for AV-153 is not readily available in a single source, a
general and plausible synthetic route can be outlined based on established methods for similar
1,4-dihydropyridine derivatives. The final step involves the formation of the sodium salt.

Step 1: Synthesis of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
(AV-153 Free Acid)

This step involves a three-component reaction between an aldehyde (glyoxylic acid), a 3-
ketoester (ethyl acetoacetate), and a nitrogen source (ammonia or an ammonium salt).

e Reactants:
o Glyoxylic acid
o Ethyl acetoacetate (2 equivalents)
o Ammonia or Ammonium acetate
e Solvent: A protic solvent such as ethanol or methanol is typically used.

e Procedure:
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o Glyoxylic acid, ethyl acetoacetate, and the ammonia source are dissolved in the solvent.

o The reaction mixture is stirred at room temperature or heated under reflux for several
hours.

o The progress of the reaction is monitored by thin-layer chromatography (TLC).
o Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
o The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Preparation of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-
carboxylate (AV-153 Sodium Salt)

The free acid of AV-153 is converted to its sodium salt to enhance its aqueous solubility.
e Reactants:

o AV-153 (free acid)

o Sodium hydroxide (1 equivalent)
e Solvent: Water or a mixture of water and a co-solvent like ethanol.

e Procedure:

[¢]

AV-153 (free acid) is suspended in the chosen solvent.

o A stoichiometric amount of aqueous sodium hydroxide solution is added dropwise with
stirring.

o Stirring is continued until the solid dissolves completely, indicating the formation of the salt.

o The solvent is removed under reduced pressure to yield the sodium salt of AV-153 as a
solid.

Mechanism of Action and Biological Activity
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AV-153 exerts its antimutagenic effects primarily through direct interaction with DNA and the
stimulation of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.

DNA Intercalation and Damage Reduction: AV-153 has been shown to intercalate into DNA,
particularly at sites of single-strand breaks. This interaction is thought to stabilize the DNA
structure and facilitate the recruitment of repair enzymes. Studies using alkaline single-cell gel
electrophoresis (comet assay) have demonstrated that AV-153 reduces the number of DNA
strand breaks induced by various damaging agents, including gamma-radiation, ethylmethane
sulfonate (EMS), and hydrogen peroxide (H202).

Stimulation of Base Excision Repair: AV-153 has been observed to significantly stimulate the
excision/synthesis step of the BER pathway for various DNA lesions, including 8-oxoguanine
(8-0x0G), abasic sites (AP sites), and alkylated bases. This suggests that AV-153 may
enhance the efficiency of the cellular machinery responsible for removing damaged bases from
the genome.

Interaction with Poly(ADP-ribose) Polymerase (PARP): The structural resemblance of AV-153
to dihydronicotinamide, a substrate for poly(ADP-ribose) polymerase (PARP), suggests a
potential interaction with this enzyme. PARP is a key player in the DNA damage response, and
its activation is an early event in the signaling and recruitment of repair factors to sites of DNA
damage. While direct modulation of PARP activity by AV-153 is an area for further research, it
represents a plausible component of its mechanism of action.

Suantitative [

Parameter Cell Line Value Reference

IC50 (50% inhibition

Raji 149+12mM [1]
of growth)
IC50 (50% inhibition

HL-60 10.3+0.8 mM [1]
of growth)
Reduction of DNA Human peripheral
strand breaks (1-10 blood lymphocytes, Up to 87% [1]
nM AV-153) Raji, HL-60

Experimental Protocols
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1. Alkaline Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment

This protocol is a generalized procedure based on the methodologies used in studies
investigating AV-153.

e Cell Preparation:

o Harvest cells and adjust the concentration to 1-2 x 1075 cells/mL in ice-cold PBS (Ca2+
and Mg2+ free).

o Slide Preparation:

o Prepare fully frosted microscope slides by coating them with a layer of 1% normal melting
point agarose in water. Allow to dry.

o Embedding Cells in Agarose:
o Mix 10 pL of the cell suspension with 75 uL of 0.5% low melting point agarose at 37°C.
o Pipette the mixture onto the pre-coated slide and cover with a coverslip.
o Place the slides at 4°C for 10 minutes to solidify the agarose.

o Lysis:

o Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M
NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1
hour at 4°C.

o Alkaline Unwinding and Electrophoresis:

o Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold
alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

o Allow the DNA to unwind for 20-40 minutes.

o Apply an electric field (typically 25 V, ~300 mA) for 20-30 minutes.
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» Neutralization and Staining:

o After electrophoresis, gently remove the slides and wash them three times for 5 minutes
each with a neutralization buffer (0.4 M Tris, pH 7.5).

o Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium iodide) to each
slide.

¢ Visualization and Analysis:
o Visualize the comets using a fluorescence microscope.

o Quantify the DNA damage using appropriate image analysis software to measure
parameters such as tail length, tail intensity, and tail moment.

2. In Vitro DNA Repair Enzyme Activity Assay (Glyco-SPOT/ExSy-SPOT)

This protocol outlines the general principles of assays used to measure the activity of DNA
repair enzymes in cell extracts, as influenced by AV-153.

e Preparation of Cell Extracts:
o Culture cells with or without AV-153 for the desired time.

o Harvest the cells and prepare whole-cell or nuclear extracts using standard biochemical
methods.

o Determine the protein concentration of the extracts.
e Substrate Preparation:

o For the Glyco-SPOT assay (measuring glycosylase activity), use oligonucleotides
containing specific DNA lesions (e.g., 8-0xoG, uracil).

o For the ExSy-SPOT assay (measuring excision/synthesis), use DNA substrates with pre-
existing gaps or nicks.

» Repair Reaction:
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o Incubate the cell extracts with the DNA substrates in a reaction buffer containing
necessary co-factors (e.g., ATP, dNTPS).

o For the Glyco-SPOT assay, the reaction will result in the cleavage of the oligonucleotide at
the site of the lesion if the glycosylase is active.

o For the ExSy-SPOT assay, the repair synthesis will lead to the incorporation of labeled
nucleotides into the DNA substrate.

e Detection and Quantification:

o The products of the repair reaction are typically separated by denaturing polyacrylamide
gel electrophoresis.

o The results are visualized and quantified using autoradiography (for radiolabeled
substrates) or fluorescence imaging (for fluorescently labeled substrates).

o The activity of the repair enzymes is determined by the amount of product formed.

DNA Damage and Repair Pathway Modulated by AV-153

The following diagram illustrates the proposed mechanism of action of AV-153 in the context of
DNA damage and the Base Excision Repair pathway.

(Structural Analogy) ) Regulatory Influence

Base Excision Repair (BER) Pathway
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Click to download full resolution via product page

AV-153's role in DNA damage response and Base Excision Repair.

This guide provides a foundational understanding of AV-153 for researchers and professionals
in drug development. The compound's ability to enhance DNA repair warrants further
exploration of its therapeutic potential. The provided protocols and mechanistic insights are
intended to facilitate future research in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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